
Etazolate hydrochloride
概要
説明
エタゾラート塩酸塩は、ユニークな薬理学的特性で知られるピラゾロピリジン誘導体です。 それは、バルビツール酸結合部位におけるGABA A受容体の正のアロステリックモジュレーター、A1およびA2サブタイプのアドレナリン作動薬のアンタゴニスト、およびPDE4アイソフォームに選択的なホスホジエステラーゼ阻害剤として作用します 。 それは、アルツハイマー病、不安症、うつ病などの治療における可能性について研究されてきました .
準備方法
合成経路と反応条件
エタゾラート塩酸塩の合成は、エチル1-エチル-4-ヒドラジニル-1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸エステルとイソプロピリデンヒドラジンを特定の条件下で反応させることから始まります。 反応は通常、エタノールまたはメタノールなどの有機溶媒中で起こり、塩酸を加えて塩酸塩を生成します .
工業生産方法
エタゾラート塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と反応条件の精密な制御が含まれ、高収率と純度が確保されます。 最終製品は、結晶化またはその他の分離技術によって精製され、所望の医薬品グレードの化合物が得られます .
化学反応の分析
Hydrolysis Reactions
The ethyl ester group (COOEt) is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives:
This reaction is inferred from the ester’s structural liability but has not been explicitly documented in literature .
Reactivity with Oxidizing Agents
This compound is incompatible with strong oxidizing agents (e.g., peroxides, chlorates), potentially leading to exothermic decomposition or combustion. Hazard assessments classify it as hygroscopic and reactive under such conditions .
Incompatibility | Observed Effects | Source |
---|---|---|
Oxidizers (e.g., ClO₃⁻) | Risk of thermal decomposition | |
Moisture | Hygroscopic degradation |
Thermal Stability
Heating above 30°C may induce decomposition, though specific products are uncharacterized. Storage recommendations include ambient temperatures (15–30°C) and protection from humidity .
Photostability
No direct data exist, but aromatic heterocycles like pyrazolopyridine are generally prone to photodegradation under UV light.
Functional Group Reactivity
-
Hydrazino Group (N-N=C) : May participate in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes).
-
Pyrazolopyridine Core : Likely resistant to electrophilic substitution due to electron-deficient aromatic systems.
Analytical Characterization
Key spectroscopic data for reaction monitoring:
Technique | Key Features | Source |
---|---|---|
¹H NMR | Peaks for ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) | |
IR Spectroscopy | Stretching vibrations: C=O (~1740 cm⁻¹), N-H (~3300 cm⁻¹), C-Cl (~700 cm⁻¹) |
Gaps in Literature
科学的研究の応用
Clinical Trials
A pivotal clinical trial evaluated the safety and tolerability of etazolate in patients with mild to moderate Alzheimer's disease. The study was a randomized, double-blind, placebo-controlled trial involving 159 participants who received either etazolate (40 or 80 mg twice daily) or placebo over three months. While the primary objective was to assess safety, secondary endpoints included cognitive function and daily living activities. The results indicated that etazolate was generally well tolerated, although significant efficacy data were inconclusive due to the study's design limitations .
Neuroprotective Effects
Etazolate has demonstrated neuroprotective properties in preclinical studies. For instance, it has been shown to protect rat cortical neurons from amyloid-beta-induced toxicity in a dose-dependent manner. This protective effect is mediated through GABA(A) receptor signaling, highlighting its potential as a therapeutic agent in neurodegenerative conditions beyond Alzheimer's .
Anxiolytic and Antidepressant Activity
Research indicates that etazolate may possess anxiolytic and antidepressant effects, suggesting potential applications in managing conditions such as post-traumatic stress disorder (PTSD). Its ability to modulate GABA-A receptors could play a crucial role in alleviating anxiety and depressive symptoms .
Combination Therapies
Recent studies have explored the synergistic effects of combining etazolate with other compounds. For example, combining etazolate with NR2B negative allosteric modulators has shown enhanced therapeutic effects in treating Alzheimer's disease models. This combination approach may lead to improved outcomes by targeting multiple pathways involved in neurodegeneration .
Summary of Clinical Findings
Study | Population | Dosage | Duration | Findings |
---|---|---|---|---|
EHT0202 Phase IIA Trial | 159 AD patients | 40 or 80 mg bid | 3 months | Safe and well tolerated; inconclusive efficacy |
Neuroprotective Study | Rat cortical neurons | Varies (20 nM - 2 µM) | In vitro | Protects against Aβ toxicity via GABA(A) signaling |
Combination Therapy Study | Alzheimer's models | Combination with NR2B modulators | Varies | Enhanced effects compared to single agents |
作用機序
エタゾラート塩酸塩は、複数の機序を通じてその効果を発揮します。
GABA A受容体モジュレーション: それは、バルビツール酸結合部位における正のアロステリックモジュレーターとして作用し、GABAの抑制効果を増強します。
アドレナリン作動薬のアンタゴニズム: それは、様々な生理学的プロセスに関与しているアドレナリン作動薬受容体A1とA2を拮抗します。
ホスホジエステラーゼ阻害: それは、PDE4を選択的に阻害し、サイクリックAMP(cAMP)のレベルの上昇と炎症反応の調節につながります
類似の化合物との比較
類似の化合物
カルタゾラート: 不安解消作用を持つ別のピラゾロピリジン誘導体です。
ICI-190,622: 同様の薬理学的効果を持つ化合物です。
トラカゾラート: 不安解消作用と神経保護作用で知られています.
独自性
エタゾラート塩酸塩は、GABA A受容体、アドレナリン作動薬受容体、ホスホジエステラーゼ阻害に対する複合的な効果によって独特です。 このマルチターゲットアプローチは、複雑な神経障害の治療のための有望な候補としています .
類似化合物との比較
Similar Compounds
Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.
ICI-190,622: A compound with similar pharmacological effects.
Tracazolate: Known for its anxiolytic and neuroprotective properties.
Uniqueness
Etazolate Hydrochloride is unique due to its combined effects on GABA A receptors, adenosine receptors, and phosphodiesterase inhibition. This multi-target approach makes it a promising candidate for treating complex neurological disorders .
生物活性
Etazolate hydrochloride (EHT0202) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant research studies.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- GABA-A Receptor Modulation : Etazolate acts as a selective positive modulator of GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation may lead to anxiolytic and antidepressant effects, making it a candidate for treating anxiety disorders and depression .
- Phosphodiesterase-4 (PDE-4) Inhibition : It selectively inhibits PDE-4, an enzyme that breaks down cyclic AMP (cAMP), thereby enhancing cAMP signaling. This action is particularly relevant in inflammatory responses and neuroprotection .
- Alpha-Secretase Pathway Activation : Etazolate has been shown to increase alpha-secretase activity, leading to the production of soluble amyloid precursor protein alpha (sAPPα). This pathway is significant because it reduces the formation of amyloid-beta plaques, which are associated with Alzheimer's pathology .
Phase IIA Clinical Trial
A pivotal Phase IIA clinical trial evaluated the safety and tolerability of this compound in patients with mild to moderate Alzheimer's Disease. The study involved 159 participants who received either etazolate (40 mg or 80 mg twice daily) or a placebo for three months. Key findings include:
- Safety and Tolerability : Etazolate was generally well tolerated with a dose-dependent increase in early withdrawal rates and central nervous system-related adverse events. However, no significant differences in cognitive function were observed between treatment groups, likely due to the study's design not being powered for efficacy .
- Secondary Endpoints : Although primary endpoints focused on safety, secondary measures included assessments of cognitive function and daily living activities. The results suggested potential symptomatic benefits that warrant further investigation in larger cohorts .
Neuroprotective Effects
In vitro studies have demonstrated that etazolate protects rat cortical neurons against amyloid-beta-induced toxicity at concentrations as low as 0.2 μM. This neuroprotection is mediated through GABA-A receptor signaling and involves stimulation of the alpha-secretase pathway, leading to increased sAPPα levels .
Genotoxicity and Cytotoxicity Assessments
Research has also evaluated the genotoxicity and cytotoxicity of etazolate. In various models, including animal studies, etazolate has shown promising results in mitigating behavioral deficits associated with neurodegenerative conditions .
Summary of Key Findings
Study Type | Findings | Implications |
---|---|---|
Phase IIA Trial | Safe and well tolerated; no significant cognitive differences | Supports further development for Alzheimer's treatment |
In Vitro Studies | Neuroprotective against Aβ toxicity; increases sAPPα | Potential for disease-modifying effects |
Genotoxicity Studies | No significant genotoxic effects observed | Suggests safety for long-term use |
特性
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045767 | |
Record name | Etazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35838-58-5 | |
Record name | Etazolate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etazolate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etazolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETAZOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。